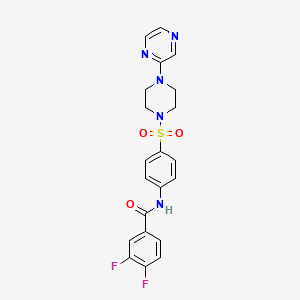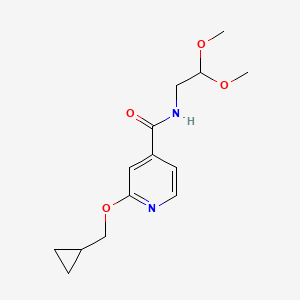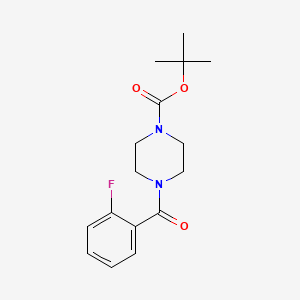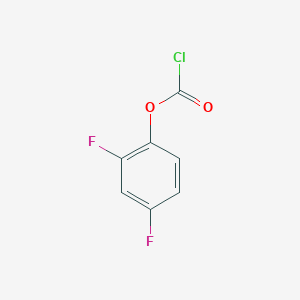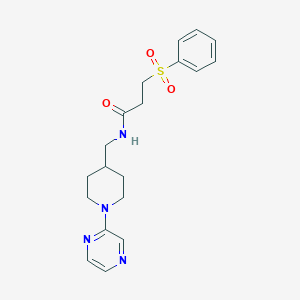
3-(phenylsulfonyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(phenylsulfonyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as PSP and has been the subject of numerous studies aimed at understanding its mechanism of action and potential applications.
Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis and chemical transformations of compounds related to "3-(phenylsulfonyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide" have been explored in various contexts. For instance, research has shown that arylsulfonyl isocyanates, which share structural motifs with the compound , undergo addition-rearrangement reactions with certain substrates to generate functionalized piperidones. This process highlights the potential of these compounds in synthetic organic chemistry for creating structurally complex and functionalized heterocycles (Jao et al., 1996).
Biological Activities
Compounds bearing structural similarities to "3-(phenylsulfonyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide" have been investigated for various biological activities. For example, N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have been studied for their potential as adhesion molecule inhibitors, which could have therapeutic implications in inflammatory diseases and other conditions where adhesion molecule modulation is beneficial (Kaneko et al., 2004).
Enzyme Inhibition
Sulfonamide derivatives, particularly those incorporating piperidine rings, have been assessed for their enzyme inhibitory properties. Studies have identified such compounds as potent inhibitors of enzymes like phospholipase A2, suggesting their utility in therapeutic applications related to enzyme regulation (Oinuma et al., 1991). Additionally, other research has focused on synthesizing bioactive sulfonamides with piperidine nuclei, evaluating their activity against cholinesterases, which is relevant in the context of neurological disorders such as Alzheimer's disease (Khalid, 2012).
Antimicrobial Activity
The synthesis of new heterocycles based on piperidine and their evaluation for antimicrobial activity has also been a significant area of research. These studies contribute to the development of new antimicrobial agents, which is crucial in addressing the global challenge of antibiotic resistance (El‐Emary et al., 2002).
Anticancer Potential
Research into propanamide derivatives bearing piperidinyl-oxadiazole structures has indicated their promising anticancer properties. The exploration of such compounds provides insights into novel anticancer therapies and the molecular mechanisms underpinning their activity (Rehman et al., 2018).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c24-19(8-13-27(25,26)17-4-2-1-3-5-17)22-14-16-6-11-23(12-7-16)18-15-20-9-10-21-18/h1-5,9-10,15-16H,6-8,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTDKFCCYWOOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

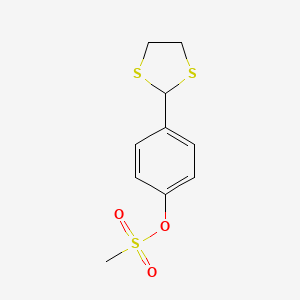
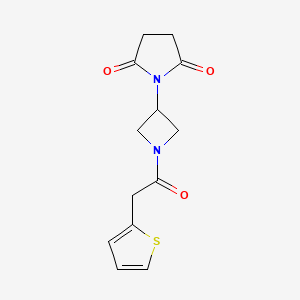

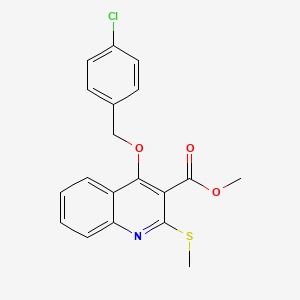
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2799247.png)


![1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2799251.png)


